molecular formula C22H12N2O6 B14292411 Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate CAS No. 121178-12-9

Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate

Cat. No.: B14292411
CAS No.: 121178-12-9
M. Wt: 400.3 g/mol
InChI Key: LHIKBTQXWNITNA-UHFFFAOYSA-N
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Description

Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate is a chemical compound known for its unique structure and properties. It is an aromatic diisocyanate, which means it contains two isocyanate groups attached to an aromatic ring. This compound is used in various industrial applications, particularly in the production of polyurethanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate typically involves the reaction of 4-isocyanatophenyl with benzene-1,4-dicarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is automated to maintain consistent quality and efficiency. The final product is then purified through various techniques, such as distillation or crystallization, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Major Products

The major products formed from these reactions include urea derivatives, urethane derivatives, and polyurethanes. These products have various applications in the production of foams, coatings, and adhesives .

Mechanism of Action

The mechanism of action of Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate involves the reactivity of its isocyanate groups. These groups can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form stable covalent bonds. This reactivity is exploited in the production of polyurethanes, where the compound reacts with polyols to form long polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate is unique due to its specific structure, which provides distinct reactivity and properties compared to other diisocyanates. Its ability to form stable polymers makes it valuable in various industrial applications .

Properties

CAS No.

121178-12-9

Molecular Formula

C22H12N2O6

Molecular Weight

400.3 g/mol

IUPAC Name

bis(4-isocyanatophenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H12N2O6/c25-13-23-17-5-9-19(10-6-17)29-21(27)15-1-2-16(4-3-15)22(28)30-20-11-7-18(8-12-20)24-14-26/h1-12H

InChI Key

LHIKBTQXWNITNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N=C=O)C(=O)OC3=CC=C(C=C3)N=C=O

Origin of Product

United States

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